molecular formula C14H14N2O B14728167 Bis(2-methylphenyl)oxadiaziridine CAS No. 6338-03-0

Bis(2-methylphenyl)oxadiaziridine

Cat. No.: B14728167
CAS No.: 6338-03-0
M. Wt: 226.27 g/mol
InChI Key: KKFJNOAXWQZDNF-UHFFFAOYSA-N
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Description

Bis(2-methylphenyl)oxadiaziridine is an organic compound that features a three-membered heterocycle containing oxygen, nitrogen, and carbon This compound is part of the oxadiaziridine family, known for their unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-methylphenyl)oxadiaziridine typically involves the oxidation of imines with peracids or the amination of carbonyls. One common method is the oxidation of imines using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylphenyl)oxadiaziridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitrones, which are useful intermediates in organic synthesis.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids like m-CPBA.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Produces nitrones.

    Reduction: Produces amines.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis(2-methylphenyl)oxadiaziridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(2-methylphenyl)oxadiaziridine involves its ability to transfer oxygen and nitrogen atoms to other molecules. This reactivity is due to the strained three-membered ring structure, which makes the compound highly reactive. The molecular targets and pathways involved include the formation of nitrones and other reactive intermediates that can interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-methylphenyl)oxadiaziridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specialized applications where other oxaziridines or oxadiaziridines may not be as effective.

Properties

CAS No.

6338-03-0

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2,3-bis(2-methylphenyl)oxadiaziridine

InChI

InChI=1S/C14H14N2O/c1-11-7-3-5-9-13(11)15-16(17-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3

InChI Key

KKFJNOAXWQZDNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2N(O2)C3=CC=CC=C3C

Origin of Product

United States

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